molecular formula C5H9O2 B588767 Ethyl,  1-(1-oxopropoxy)-  (9CI) CAS No. 144913-91-7

Ethyl, 1-(1-oxopropoxy)- (9CI)

Cat. No.: B588767
CAS No.: 144913-91-7
M. Wt: 101.125
InChI Key: JLCVJTLAUOPPFG-UHFFFAOYSA-N
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Description

Ethyl, 1-(1-oxopropoxy)- (9CI) (CAS: 144913-91-7) is an organic compound classified under the 9th Collective Index (9CI) nomenclature of the Chemical Abstracts Service. Its structure comprises an ethyl group substituted at the 1-position with a 1-oxopropoxy moiety, which corresponds to a propanoyloxy (O-CO-CH₂CH₂) group. This ester derivative is likely utilized in organic synthesis, particularly as an intermediate for acylating agents or specialty chemicals .

Properties

CAS No.

144913-91-7

Molecular Formula

C5H9O2

Molecular Weight

101.125

IUPAC Name

ethyl propanoate

InChI

InChI=1S/C5H9O2/c1-3-5(6)7-4-2/h4H,3H2,1-2H3

InChI Key

JLCVJTLAUOPPFG-UHFFFAOYSA-N

SMILES

CCC(=O)O[CH]C

Synonyms

Ethyl, 1-(1-oxopropoxy)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomer: Ethyl, 2-(1-oxopropoxy)- (9CI)

The positional isomer, Ethyl, 2-(1-oxopropoxy)- (9CI) (CAS: 144913-92-8), differs in the substitution site of the propanoyloxy group on the ethyl chain. While the 1-substituted isomer has the propanoyloxy group on the first carbon of the ethyl group, the 2-substituted variant attaches it to the second carbon. This difference influences physicochemical properties such as boiling point, solubility, and reactivity.

Table 1: Key Differences Between Ethyl, 1-(1-oxopropoxy)- and Ethyl, 2-(1-oxopropoxy)-
Property Ethyl, 1-(1-oxopropoxy)- (9CI) Ethyl, 2-(1-oxopropoxy)- (9CI)
CAS Number 144913-91-7 144913-92-8
Substitution Position 1st carbon of ethyl 2nd carbon of ethyl
Molecular Formula C₅H₁₀O₃ (inferred) C₅H₁₀O₃ (inferred)
Polarity Higher (proximal ester) Lower (distal ester)

Propionic Anhydride (CAS: 123-62-6)

Propionic anhydride ((CH₂CH₂CO)₂O) is a reactive acylating agent. Unlike Ethyl, 1-(1-oxopropoxy)-, which is a monoester, propionic anhydride is a symmetrical dimer with two propanoyl groups. This structural distinction makes the anhydride more reactive in nucleophilic acyl substitution reactions, such as esterifications and amidations. Ethyl, 1-(1-oxopropoxy)-, being an ester, is less reactive and more hydrolytically stable under neutral conditions .

Propyl Propionate (CAS: 106-36-5)

Propyl propionate (CH₂CH₂COOCH₂CH₂CH₃) is a simple ester with a linear alkyl chain. Compared to Ethyl, 1-(1-oxopropoxy)-, it lacks the additional oxygen atom in the propanoyloxy group, resulting in a lower molecular weight (C₆H₁₂O₂ vs. C₅H₁₀O₃) and distinct applications. Propyl propionate is widely used as a solvent or flavoring agent, whereas Ethyl, 1-(1-oxopropoxy)- may serve as a specialized intermediate in fine chemical synthesis .

Table 2: Comparison with Functional Analogues
Compound Molecular Formula Reactivity Primary Applications
Ethyl, 1-(1-oxopropoxy)- C₅H₁₀O₃ Moderate (ester) Organic synthesis intermediate
Propionic Anhydride C₆H₁₀O₃ High (anhydride) Acylations, pharmaceuticals
Propyl Propionate C₆H₁₂O₂ Low (ester) Solvent, flavoring agent

Research Findings and Data Gaps

Current literature highlights structural distinctions but lacks experimental data on key properties (e.g., hydrolysis kinetics, thermal stability) of Ethyl, 1-(1-oxopropoxy)- (9CI). For instance:

  • Fluorescence Studies: Evidence from unrelated 9CI compounds (e.g., anthracene derivatives) suggests fluorophore size impacts fluorescence efficiency . However, Ethyl, 1-(1-oxopropoxy)- lacks conjugated systems, implying non-fluorescent behavior.

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